(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone
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Overview
Description
(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone is a complex organic compound characterized by its unique structure, which includes methoxybenzoyl and azoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone typically involves multiple steps. The initial step often includes the preparation of the methoxybenzoyl precursor, followed by the introduction of the azoxy group through a series of reactions involving specific reagents and catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and scalability while maintaining the quality of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the cleavage of the azoxy group, resulting in the formation of amines or other derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature, solvent, and reaction time, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions vary depending on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines or other nitrogen-containing compounds.
Scientific Research Applications
(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the development of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of (4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar structural motif but different functional groups.
Sulfur compounds: Although structurally different, they share some chemical properties and reactivity patterns.
Uniqueness
What sets (4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone apart is its unique combination of methoxybenzoyl and azoxy groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
7501-59-9 |
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Molecular Formula |
C28H22N2O5 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
[4-(4-methoxybenzoyl)phenyl]-[4-(4-methoxybenzoyl)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C28H22N2O5/c1-34-25-15-7-21(8-16-25)27(31)19-3-11-23(12-4-19)29-30(33)24-13-5-20(6-14-24)28(32)22-9-17-26(35-2)18-10-22/h3-18H,1-2H3 |
InChI Key |
YUHAZNCFYKSPDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC)[O-] |
Origin of Product |
United States |
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